3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine and piperidine rings, followed by the introduction of the urea group and the methylphenyl group . The exact synthesis process would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and piperidine rings would give the molecule a certain degree of rigidity, while the urea group and the methylphenyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the urea group could potentially participate in acid-base reactions, while the methylphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have promising therapeutic properties, future research could focus on optimizing its synthesis, improving its safety profile, and evaluating its efficacy in clinical trials .
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-piperidin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-16-6-8-18(9-7-16)24-15-17(14-19(24)25)22-20(26)21-10-5-13-23-11-3-2-4-12-23/h6-9,17H,2-5,10-15H2,1H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXWZQNCVSZGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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